molecular formula C10H8N2O2 B14858597 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-carbaldehyde

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-carbaldehyde

Cat. No.: B14858597
M. Wt: 188.18 g/mol
InChI Key: UIXKVESNZHVYIZ-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-carbaldehyde is a heterocyclic compound that features an oxadiazole ring substituted with a 4-methylphenyl group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-carbaldehyde typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methylbenzhydrazide with formic acid under reflux conditions, leading to the formation of the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the formyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid.

    Reduction: 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-methanol.

    Substitution: 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-amine or 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-thiol.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-carbaldehyde in biological systems involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can lead to anticancer activity by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid
  • 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-methanol
  • 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-amine

Uniqueness

5-(4-Methylphenyl)-1,3,4-oxadiazole-2-carbaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. The formyl group allows for further functionalization through oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities, such as anti-inflammatory and anticancer properties, make it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

5-(4-methylphenyl)-1,3,4-oxadiazole-2-carbaldehyde

InChI

InChI=1S/C10H8N2O2/c1-7-2-4-8(5-3-7)10-12-11-9(6-13)14-10/h2-6H,1H3

InChI Key

UIXKVESNZHVYIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C=O

Origin of Product

United States

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